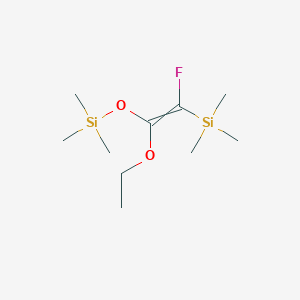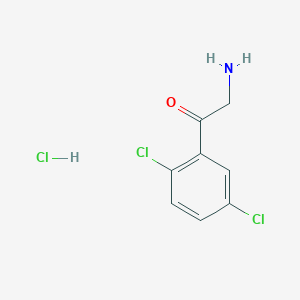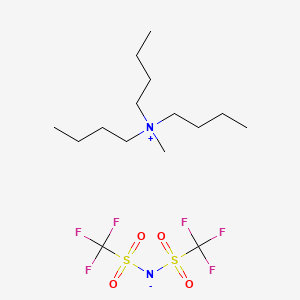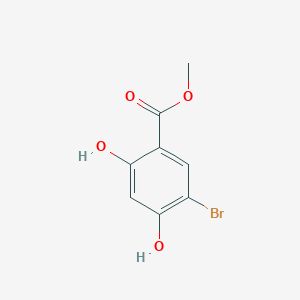
Methyl 5-bromo-2,4-dihydroxybenzoate
Vue d'ensemble
Description
“Methyl 5-bromo-2,4-dihydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO4 . It has an average mass of 247.043 Da and a monoisotopic mass of 245.952759 Da . It is also known by other names such as “5-Bromo-2,4-dihydroxybenzoic acid methyl ester” and "Benzoic acid, 5-bromo-2,4-dihydroxy-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine, two hydroxyl groups, and a methyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
“this compound” has a density of 1.8±0.1 g/cm3, a boiling point of 384.1±22.0 °C at 760 mmHg, and a flash point of 186.1±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 67 Å2 .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Methyl 5-bromo-2,4-dihydroxybenzoate has been utilized in the synthesis of various chemical compounds, showcasing its importance in chemical research. For instance, it serves as a precursor in the synthesis of aromatic constituents of calichemicin antibiotics, where its derivatives are synthesized from readily available compounds through a series of steps without requiring chromatographic separation (Laak & Scharf, 1989). Additionally, it is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, demonstrating its potential in pharmaceutical development (Sheng-li, 2004).
Natural Product Isolation and Biological Activity
This compound is also significant in the isolation of natural products and the study of their biological activities. Bromophenol derivatives isolated from the red alga Rhodomela confervoides, for example, have been studied for their potential in various applications. These derivatives, including some related to this compound, exhibit interesting properties, although they were found inactive against human cancer cell lines and microorganisms, highlighting the importance of natural product research in discovering new bioactive compounds (Zhao et al., 2004).
Photodynamic Therapy
In the realm of medical research, derivatives of this compound have been explored for their application in photodynamic therapy (PDT). For instance, new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with derivatives containing this compound, have been synthesized and characterized. These compounds exhibit properties useful for PDT, such as good fluorescence properties and high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Further research into bromophenol derivatives from the marine red alga Rhodomela confervoides, related to this compound, has revealed significant antioxidant activity. These compounds have been shown to possess potent scavenging activity against DPPH and ABTS radicals, suggesting their potential application as natural antioxidants in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).
Safety and Hazards
“Methyl 5-bromo-2,4-dihydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Methyl 5-bromo-2,4-dihydroxybenzoate, like other benzoic acid derivatives, may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.24 , suggests that it may readily cross cell membranes, potentially affecting its bioavailability.
Result of Action
Similar compounds have been known to exert various biological effects, such as inhibiting melanogenesis .
Propriétés
IUPAC Name |
methyl 5-bromo-2,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVFWDFRPKIOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661005 | |
| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-43-5 | |
| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
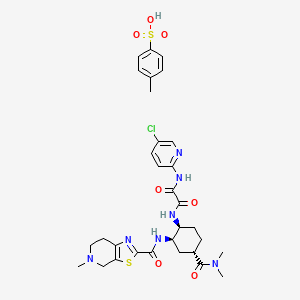

![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)
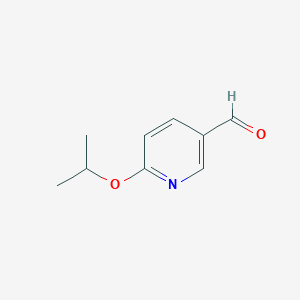
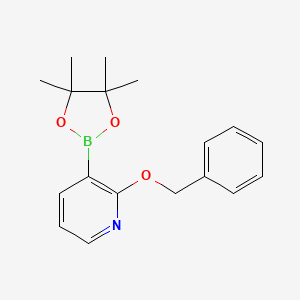
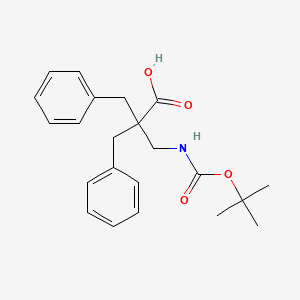

![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)
![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)
